molecular formula C14H18O5 B096214 2-hexoxycarbonyloxybenzoic acid CAS No. 17867-69-5

2-hexoxycarbonyloxybenzoic acid

Cat. No.: B096214
CAS No.: 17867-69-5
M. Wt: 266.29 g/mol
InChI Key: XSIAKDCMDYUKNA-UHFFFAOYSA-N
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Description

2-Hexoxycarbonyloxybenzoic acid is a benzoic acid derivative characterized by a hexyloxycarbonyloxy group (-O-CO-O-C₆H₁₃) at the 2-position of the aromatic ring. This structural feature confers unique physicochemical properties, including enhanced lipophilicity compared to simpler benzoic acid derivatives. For example, Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate (PubChem CID: 10111431) shares a similar hexyl ester moiety, suggesting applications in pharmaceuticals or polymer chemistry . The hexyl chain likely improves solubility in organic solvents and modulates biological activity, making it a candidate for drug delivery systems or surfactants.

Properties

CAS No.

17867-69-5

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-hexoxycarbonyloxybenzoic acid

InChI

InChI=1S/C14H18O5/c1-2-3-4-7-10-18-14(17)19-12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)

InChI Key

XSIAKDCMDYUKNA-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCOC(=O)OC1=CC=CC=C1C(=O)O

Other CAS No.

17867-69-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-hexyloxycarbonyloxy- typically involves the esterification of benzoic acid with hexanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, o-hexyloxycarbonyloxy- can be scaled up using continuous flow reactors. The process involves the continuous feeding of benzoic acid and hexanol into the reactor, where they react in the presence of a catalyst. The product is continuously removed and purified, ensuring a steady supply of the compound.

Chemical Reactions Analysis

Types of Reactions

2-hexoxycarbonyloxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

2-hexoxycarbonyloxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, o-hexyloxycarbonyloxy- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and hexanol, which can then participate in further biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 2-hexoxycarbonyloxybenzoic acid with analogous benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Applications Hazards/Handling Precautions
This compound C₁₃H₁₆O₅ (inferred) 252.26 g/mol Not explicitly listed Pharmaceutical intermediates, polymers Limited data; handle with standard PPE
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.18 g/mol 134-11-2 Pharmaceutical intermediates Skin/eye irritation
2-[(Methoxycarbonyl)oxy]benzoic acid C₉H₈O₅ 196.16 g/mol 142-16-34-3 Organic synthesis, esterification No direct hazard data
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 g/mol 99-96-7 Preservatives, cosmetics Skin/eye irritation, aquatic toxicity

Key Observations :

  • Lipophilicity : The hexyl chain in this compound increases its hydrophobicity compared to shorter-chain derivatives like 2-ethoxybenzoic acid or polar analogs like 4-hydroxybenzoic acid. This property may enhance membrane permeability in drug formulations.
  • Reactivity : The carbonyloxy group (-O-CO-O-) introduces ester functionality, enabling hydrolysis under acidic or basic conditions. This contrasts with 4-hydroxybenzoic acid, which has a hydroxyl group directly attached to the ring .
  • Applications : While 4-hydroxybenzoic acid is widely used in preservatives, this compound’s bulkier structure may favor niche roles, such as controlled-release drug carriers or polymer plasticizers .

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